molecular formula C17H24N4O3 B1336149 Lys-trp CAS No. 50674-18-5

Lys-trp

Cat. No.: B1336149
CAS No.: 50674-18-5
M. Wt: 332.4 g/mol
InChI Key: RVKIPWVMZANZLI-ZFWWWQNUSA-N
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Description

Lys-Trp (L-Lysyl-L-tryptophan) is a dipeptide composed of lysine (Lys) and tryptophan (Trp), with the molecular formula C₁₇H₂₄N₄O₃ and a molecular weight of 332.4 g/mol . It is characterized by a unique combination of lysine’s positively charged ε-amino group and tryptophan’s indole ring, enabling diverse biological interactions. This compound is notable for its role in natural products like streptide, a macrocyclic peptide containing an unprecedented this compound carbon–carbon crosslink formed via post-translational modification (PTM) catalyzed by the radical S-adenosylmethionine (SAM) enzyme StrB . This crosslink involves a radical-mediated mechanism where StrB utilizes auxiliary Fe-S clusters to abstract a β-hydrogen from lysine, generating a radical that couples with Trp’s indole ring, forming a stereospecific macrocyclic structure .

Preparation Methods

Synthetic Routes and Reaction Conditions

Lys-trp can be synthesized using solid-phase peptide synthesis (SPPS), a widely used method for producing peptides. The process involves the sequential addition of protected amino acids to a solid support, followed by deprotection and cleavage steps. The synthesis of this compound typically involves the following steps:

    Attachment of the first amino acid (lysine) to the solid support: The lysine residue is attached to a resin through its carboxyl group.

    Coupling of the second amino acid (tryptophan): The tryptophan residue is coupled to the lysine residue using a coupling reagent such as HBTU (O-benzotriazole-N,N,N’,N’-tetramethyluronium hexafluorophosphate) in the presence of a base like DIPEA (N,N-diisopropylethylamine).

    Deprotection and cleavage: The peptide is deprotected and cleaved from the resin using a cleavage cocktail, typically containing TFA (trifluoroacetic acid), water, and scavengers like TIS (triisopropylsilane).

Industrial Production Methods

Industrial production of this compound may involve large-scale SPPS or solution-phase synthesis, depending on the desired quantity and purity. Solution-phase synthesis can be more cost-effective for large-scale production, but it requires careful optimization of reaction conditions and purification steps to achieve high yields and purity.

Chemical Reactions Analysis

Types of Reactions

Lys-trp can undergo various chemical reactions, including:

    Oxidation: The indole ring of tryptophan can be oxidized to form products such as kynurenine.

    Reduction: The imine group in the lysine side chain can be reduced to form secondary amines.

    Substitution: The amino groups in lysine can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used for the oxidation of tryptophan.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can be used for the reduction of lysine.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like alkyl halides or acyl chlorides.

Major Products

    Oxidation: Kynurenine and other oxidized derivatives of tryptophan.

    Reduction: Secondary amines derived from lysine.

    Substitution: Alkylated or acylated derivatives of lysine.

Scientific Research Applications

Photobiological Applications

Photoinduced Processes
Lys-Trp has been extensively studied for its photoinduced processes. Research indicates that the compound can facilitate electron transfer between amino acids within peptides, which is crucial for understanding the mechanisms behind various biological phenomena. The use of techniques such as NMR (Nuclear Magnetic Resonance) and CIDNP (Chemically Induced Dynamic Nuclear Polarization) has allowed scientists to investigate the radical stages and fluorescence quenching processes within this compound under UV irradiation .

Fluorescence Properties
The fluorescence characteristics of this compound are significant for its application in photobiological studies. The compound exhibits strong fluorescence, which can be influenced by the optical configuration of tryptophan residues. Studies have shown that the L-isomer of tryptophan in this compound demonstrates greater quenching efficiency compared to its D-analog, making it a valuable model for exploring the reactivity differences between L- and D-amino acids .

Antimicrobial Activity

Antimicrobial Peptides
this compound is also integral to the design of antimicrobial peptides (AMPs). Research has demonstrated that modifications to the Lys residue can enhance the stability and activity of these peptides against bacterial strains. Specifically, Arg-to-Lys substitutions have been shown to influence the antibacterial properties of AMPs, with certain configurations leading to improved membrane permeabilization in bacteria like E. coli .

Mechanism of Action
The mechanism by which this compound-containing peptides exert their antimicrobial effects involves disrupting bacterial cell membranes. Studies indicate that peptides with guanidinium side chains (like arginine) are more effective than those with lysine residues in permeabilizing membranes, suggesting that while this compound plays a role, optimizing peptide composition is crucial for enhancing antibacterial efficacy .

Drug Development

Potential Drug Candidates
this compound has been explored as a component in drug development, particularly against viral infections such as those caused by coronaviruses. The structural properties of peptides containing this compound have been investigated for their ability to inhibit viral proteases, which are critical for viral replication. For instance, studies have identified specific cyclic peptides that can act as inhibitors against MERS-CoV papain-like proteases .

Molecular Interaction Studies
Molecular docking studies involving this compound derivatives have provided insights into their binding interactions with viral proteins. These findings suggest that optimizing peptide sequences could lead to the development of effective antiviral agents .

Summary of Findings

Application Area Key Findings
Photobiology - Facilitates electron transfer; strong fluorescence properties; differences in reactivity between isomers.
Antimicrobial Activity - Modifications enhance stability and activity; effective membrane disruption mechanisms.
Drug Development - Potential as inhibitors for viral proteases; insights from molecular docking studies for antiviral agents.

Mechanism of Action

The mechanism of action of Lys-trp involves its interactions with various molecular targets and pathways. The indole ring of tryptophan can engage in π-π interactions and hydrogen bonding with aromatic and polar residues in proteins. The positively charged side chain of lysine can form electrostatic interactions with negatively charged residues and participate in cation-π interactions. These interactions contribute to the binding affinity and specificity of this compound for its molecular targets.

Comparison with Similar Compounds

Antioxidant Activity

Lys-Trp derivatives demonstrate superior radical scavenging activity compared to analogs like Lys-Asp due to Trp’s indole ring, which enhances oxygen radical absorbance capacity (Table 2) .

Compound DPPH IC₅₀ (µg/mL) DMPD IC₅₀ (µg/mL) ABTS IC₅₀ (µg/mL)
This compound conjugate 20 ± 1.64 25 ± 0.95 20 ± 0.98
Lys-Asp conjugate ~30–40* ~35–45* ~30–40*

*The D-configuration of Lys further enhances activity, likely due to improved steric alignment with radical species .

Enzyme Inhibition

  • Xanthine Oxidase (XOD) Inhibition: Acts as a non-competitive inhibitor (IC₅₀ ~20 µg/mL), similar to Arg-Trp, likely due to structural mimicry of allopurinol .

Cation-π Interactions

This compound participates in cation-π interactions between Lys’s ammonium group and Trp’s indole ring, critical in protein folding and receptor-ligand binding (e.g., somatostatin receptor 2) . These interactions are stronger than Lys-Phe but weaker than Arg-Trp due to arginine’s higher charge density .

Transport and Metabolic Properties

In contrast, tripeptides like Leu-Asp-Trp show partial transportability, albeit with lower affinity than dipeptides .

Biological Activity

Lys-Trp (Lysine-Tryptophan) is a dipeptide that has garnered attention in various fields of biological research, particularly for its potential antimicrobial properties and its role in enhancing drug solubility and permeability. This article explores the biological activities associated with this compound, highlighting key research findings, case studies, and data tables that illustrate its significance.

1. Antimicrobial Activity

Research has indicated that this compound exhibits varying degrees of antimicrobial activity, particularly when compared to other combinations of amino acids. A significant study focused on Trp-rich antimicrobial peptides (AMPs) revealed that the presence of Lysine can reduce the antimicrobial potency of these peptides. This reduction is attributed to the differences in the chemical nature of the side chains between Arg (Arginine) and Lys, where Arg generally promotes stronger electrostatic interactions with bacterial membranes than Lys does .

Case Study: Structure-Activity Relationship

In a comparative analysis of AMPs with either Arg or Lys as positively charged residues, it was found that:

  • Lys-containing peptides demonstrated decreased ability to permeabilize bacterial membranes, which correlates with lower antimicrobial activity.
  • Arg-containing peptides , on the other hand, showed significantly higher activity due to their superior membrane interaction capabilities.

The minimal inhibitory concentration (MIC) values for various peptides were assessed, revealing that while some Lys-containing peptides maintained activity, most showed diminished effectiveness compared to their Arg counterparts .

The mechanism by which this compound exerts its biological effects is primarily linked to its interactions with cellular membranes. The following points summarize key findings regarding its mechanism:

  • Electrostatic Interactions : The positive charge of Lys enhances binding to negatively charged bacterial membranes; however, this effect is less pronounced than with Arg.
  • Membrane Permeabilization : Studies have shown that Lys-rich peptides are less effective at disrupting membrane integrity, which is crucial for their antimicrobial action .

3. Drug Solubility and Permeability Enhancement

Beyond its antimicrobial properties, this compound has been investigated for its role in improving drug solubility and permeability. In a study examining various drugs classified as BCS Class II and IV, it was found that:

  • Lysine's Role : L-Lysine was shown to enhance the solubility and dissolution rates of compounds significantly. For instance, solubility enhancement factors ranged from 68-fold to 433-fold when drugs were complexed with lysine .
  • Formulation Strategies : Co-precipitation and co-grinding techniques were employed to create drug-lysine complexes, which resulted in improved bioavailability profiles for several tested drugs.

4. Summary of Research Findings

The following table summarizes key findings from various studies on the biological activity of this compound:

Study ReferenceFocus AreaKey Findings
Antimicrobial PeptidesLys reduces antimicrobial potency compared to Arg; MIC values vary widely.
Drug SolubilitySignificant enhancement in solubility and dissolution rates with lysine.
TRPV1 Channel BlockersDipeptides containing Trp show potential as TRPV1 inhibitors.

5. Conclusion

This compound demonstrates a complex profile of biological activity characterized by its antimicrobial properties and potential applications in drug formulation. While its effectiveness is often overshadowed by Arg-rich peptides in terms of antimicrobial action, its ability to enhance drug solubility presents valuable opportunities in pharmaceutical development. Further research is warranted to fully elucidate the mechanisms underlying these effects and to explore potential therapeutic applications.

Q & A

Basic Research Questions

Q. What are the primary biochemical roles of Lys-Trp in enzymatic inhibition studies, and how are these effects quantified experimentally?

  • Methodological Answer: this compound (lysine-tryptophan dipeptide) is studied for its inhibitory effects on enzymes like xanthine oxidase (XO) and dipeptidyl peptidase IV (DPP-IV). Quantification involves determining IC50 values (concentration required for 50% enzyme inhibition) via dose-response assays. For example, this compound showed an IC50 of 4280.40 ± 48.03 µM for DPP-IV inhibition, with non-competitive inhibition confirmed through Lineweaver-Burk plots . Experimental protocols should include kinetic assays, statistical validation (e.g., ANOVA for IC50 comparisons), and controls for enzyme activity baselines .

Q. What experimental designs are recommended for assessing this compound’s stability in physiological conditions?

  • Methodological Answer: Stability studies should simulate gastrointestinal conditions (e.g., pH gradients, protease exposure) and use HPLC or mass spectrometry to track dipeptide degradation. Include time-course analyses and negative controls (e.g., buffer-only treatments). Reproducibility requires detailed documentation of temperature, agitation, and enzyme concentrations, as emphasized in lab reporting standards .

Q. How can researchers validate the specificity of this compound’s inhibitory effects against related enzymes?

  • Methodological Answer: Use enzyme panels (e.g., DPP-IV, XO, ACE) to test cross-reactivity. Competitive/non-competitive inhibition mechanisms should be distinguished via kinetic assays (e.g., Michaelis-Menten plots). For this compound, non-competitive inhibition of XO was confirmed by unchanged Km but reduced Vmax in Lineweaver-Burk analyses . Include positive controls (e.g., known inhibitors) and statistical validation of differences in kinetic parameters .

Advanced Research Questions

Q. How can contradictory data on this compound’s potency (e.g., high IC50 vs. structural predictions) be resolved?

  • Methodological Answer: Contradictions may arise from assay conditions (e.g., substrate concentrations, pH) or molecular docking inaccuracies. For example, this compound’s high IC50 for XO conflicts with its predicted binding affinity. Resolve discrepancies by:

  • Re-evaluating docking parameters (e.g., binding site flexibility, solvation effects).
  • Conducting mutagenesis studies to identify critical enzyme residues for interaction.
  • Comparing in vitro results with in silico simulations using multiple software tools .

Q. What strategies are effective for isolating this compound’s effects in complex biological matrices?

  • Methodological Answer: Use affinity chromatography or immunoprecipitation to isolate this compound-enzyme complexes. Validate purity via SDS-PAGE and Western blotting. For functional studies, employ knockout models (e.g., DPP-IV-deficient cells) to confirm target specificity. Document extraction efficiency and matrix effects (e.g., plasma protein binding) using spike-and-recovery experiments .

Q. How should researchers design dose-response studies to account for this compound’s dual inhibitory effects (e.g., XO and DPP-IV)?

  • Methodological Answer: Use factorial experimental designs to test synergistic or antagonistic effects. For example:

  • Variable 1: this compound concentration gradients.
  • Variable 2: Presence/absence of co-inhibitors (e.g., allopurinol for XO).
  • Analyze interactions via isobolograms or combination index (CI) calculations. Ensure statistical power by replicating trials ≥3 times .

Q. Data Analysis & Replication

Q. What statistical methods are critical for analyzing this compound’s inhibitory kinetics?

  • Methodological Answer: Non-linear regression (e.g., GraphPad Prism) for IC50 determination, paired t-tests for comparing Vmax/Km values, and ANOVA for multi-group comparisons. Report confidence intervals (e.g., 95% CI for IC50) and validate assumptions (e.g., normality via Shapiro-Wilk tests) .

Q. How can researchers ensure reproducibility of this compound inhibition assays across laboratories?

  • Methodological Answer: Adopt standardized protocols from journals like Reviews in Analytical Chemistry:

  • Specify enzyme sources (e.g., recombinant human XO vs. bovine milk XO).
  • Predefine substrate concentrations (e.g., 100 µM xanthine for XO assays).
  • Share raw data and analysis scripts via repositories like Zenodo .

Q. Ethical & Reporting Standards

Q. What ethical considerations apply when publishing this compound research with potential therapeutic implications?

  • Methodological Answer: Disclose funding sources, conflicts of interest, and data availability per Analytical Chemistry guidelines. For in vivo studies, include animal ethics committee approvals and ARRIVE checklist compliance .

Q. How should contradictory findings about this compound’s efficacy be addressed in literature reviews?

  • Methodological Answer: Systematically categorize studies by assay type (e.g., in vitro vs. in silico), species specificity, and experimental conditions. Use PRISMA frameworks for meta-analyses and highlight methodological limitations (e.g., lack of blinding in inhibition assays) .

Properties

IUPAC Name

(2S)-2-[[(2S)-2,6-diaminohexanoyl]amino]-3-(1H-indol-3-yl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24N4O3/c18-8-4-3-6-13(19)16(22)21-15(17(23)24)9-11-10-20-14-7-2-1-5-12(11)14/h1-2,5,7,10,13,15,20H,3-4,6,8-9,18-19H2,(H,21,22)(H,23,24)/t13-,15-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RVKIPWVMZANZLI-ZFWWWQNUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CN2)CC(C(=O)O)NC(=O)C(CCCCN)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)C(=CN2)C[C@@H](C(=O)O)NC(=O)[C@H](CCCCN)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24N4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Lysyltryptophan
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0028962
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

50674-18-5
Record name Lysyltryptophan
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0028962
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

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